molecular formula C12H16O3 B1363746 2-(4-Ethylphenoxy)-2-methylpropanoic acid CAS No. 17413-77-3

2-(4-Ethylphenoxy)-2-methylpropanoic acid

Cat. No. B1363746
CAS RN: 17413-77-3
M. Wt: 208.25 g/mol
InChI Key: HHHGHRABZLIUAT-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenoxyacetic acid derivatives. These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .


Synthesis Analysis

New acylthiourea derivatives, 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, were synthesized and tested on various bacterial and fungal strains. They proved to be active at low concentrations against Gram-positive and Gram-negative bacteria as well as fungi .


Molecular Structure Analysis

The molecular formula of (4-Ethylphenoxy)acetic acid is C10H12O3. It has a molecular weight of 180.20 g/mol. The InChIKey is WVELHLIHMYYZAT-UHFFFAOYSA-N .


Chemical Reactions Analysis

A novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as a coupling agent at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of (4-Ethylphenoxy)acetic acid include a molecular weight of 180.20 g/mol, XLogP3 of 2.3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 4 .

Scientific Research Applications

Degradation Studies

In a study on the degradation of ciprofibrate, a related compound, 2-(4-ethylphenoxy)-2-methylpropanoic acid, was investigated. It was found to be a product of degradation under certain conditions, highlighting its potential relevance in understanding the environmental fate and breakdown of similar compounds (Dulayymi et al., 1993).

Crystal Structure and Potential Bioactivity

Another study focused on the synthesis and crystal structure of a compound structurally related to 2-(4-ethylphenoxy)-2-methylpropanoic acid. This research provided insights into its potential bioactivity as an analgesic and antidyslipidemic agent, which could be relevant for the development of new therapeutic agents (Navarrete-Vázquez et al., 2011).

Chemical Synthesis and Applications

A study described an efficient synthesis of a potent PPARpan agonist, a compound related to 2-(4-ethylphenoxy)-2-methylpropanoic acid. This research highlights the compound's significance in the synthesis of pharmaceutical agents (Guo et al., 2006).

Kinetics of Thermal Gas-phase Elimination

Research into the kinetics and mechanism of thermal gas-phase elimination of related β-substituted carboxylic acids, including compounds structurally similar to 2-(4-ethylphenoxy)-2-methylpropanoic acid, provides valuable insights into their thermal stability and reaction pathways (Al-Awadi et al., 2005).

Polymorphs of Related Compounds

A study on the polymorphs of bezafibrate, a compound related to 2-(4-ethylphenoxy)-2-methylpropanoic acid, explored its different crystalline forms. This research is crucial for understanding the physical properties and stability of such compounds (Lemmerer et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, Phenylboronic acid, indicates that it is harmful if swallowed. It advises against eating, drinking, or smoking when using this product .

Future Directions

There is a potential for the design of new nanofluids for anti-pathogenic surface coating. For this purpose, new 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl)-benzamides were synthesized and used as an adsorption shell for Fe3O4/C12 core/shell nanosized material .

properties

IUPAC Name

2-(4-ethylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHGHRABZLIUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364170
Record name 2-(4-ethylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenoxy)-2-methylpropanoic acid

CAS RN

17413-77-3
Record name 2-(4-ethylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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